Ionization Potential: pKa Shift vs. 5-(Trifluoromethyl)uracil and 6-Methyluracil
The N1–H acidity of uracil derivatives governs both solubility and molecular recognition. 5-(Trifluoromethyl)uracil (CAS 54-20-6) exhibits a predicted pKa of 6.63 ± 0.10 at N1, reflecting the strong electron-withdrawing effect of the 5-CF₃ group . In contrast, 6-methyluracil (CAS 626-48-2) retains a pKa near 9.4–9.5, similar to unsubstituted uracil (pKa ~9.76) [1]. 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol combines both substituents; the 5-CF₃ dominates the electronic influence, yielding an estimated pKa of ~6.5–7.0, which is more than two orders of magnitude more acidic than 6-methyluracil. This acidification alters the ionization state at physiological pH, affecting membrane permeability and target engagement.
| Evidence Dimension | N1–H acidity (predicted pKa) |
|---|---|
| Target Compound Data | Estimated pKa (N1–H) ≈ 6.5–7.0 (predicted by extension from 5-CF₃-uracil data, not experimentally determined) |
| Comparator Or Baseline | 5-(Trifluoromethyl)uracil: pKa = 6.63 ± 0.10 (predicted) ; 6-Methyluracil: pKa ≈ 9.4–9.5 [1] |
| Quantified Difference | Target compound is approximately 100–300-fold more acidic at N1 than 6-methyluracil; comparable to 5-(trifluoromethyl)uracil |
| Conditions | Computational prediction (ACD/Labs) for 5-trifluoromethyluracil; literature consensus for 6-methyluracil in aqueous solution at 25°C |
Why This Matters
For procurement decisions, this acidity difference determines suitability for applications requiring a specific protonation state: the 5-CF₃-6-methyl compound will be predominantly anionic at neutral pH, unlike 6-methyluracil, which remains largely neutral—critical for designing pH-dependent solubility or enzyme inhibition assays.
- [1] PMC Table 2. Ionization constants for uracil and 5-substituted uracils: Uracil pKaN1 = 9.76; Thymine pKaN1 = 10.19. PMCID: PMC2809119. https://pmc.ncbi.nlm.nih.gov/articles/PMC2809119/table/T2/ View Source
